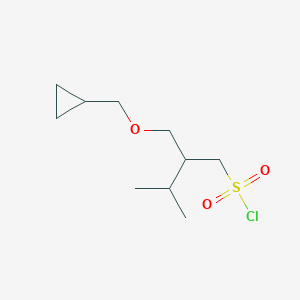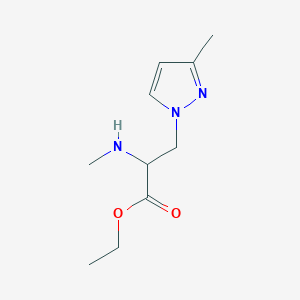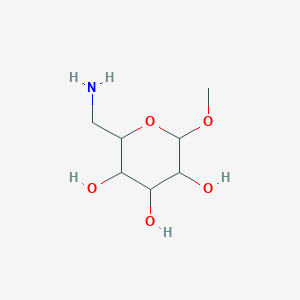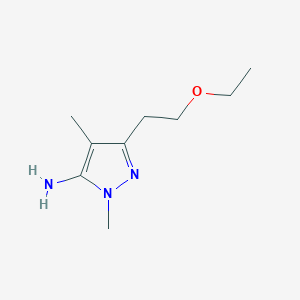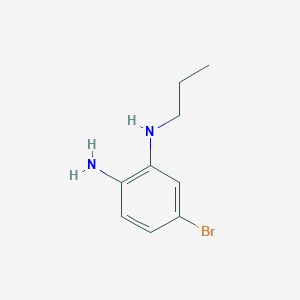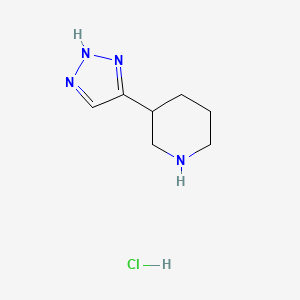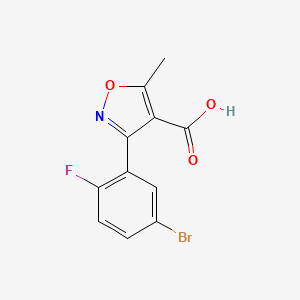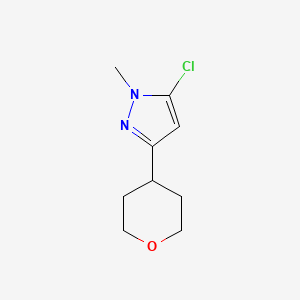![molecular formula C13H16N2O3 B13642360 1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642360.png)
1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(P-tolylcarbamoyl)proline is a synthetic compound derived from proline, an amino acid known for its unique structural properties. The compound features a p-tolyl group attached to the carbamoyl moiety of proline, which imparts distinct chemical and biological characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (P-tolylcarbamoyl)proline typically involves the reaction of L-proline with p-tolyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process involves the nucleophilic attack of the amine group of proline on the isocyanate, forming the carbamoyl linkage .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of biocatalysts, such as immobilized enzymes, can also enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(P-tolylcarbamoyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Oxo derivatives of (P-tolylcarbamoyl)proline.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, (P-tolylcarbamoyl)proline is used as a chiral auxiliary for asymmetric synthesis, aiding in the formation of enantiomerically pure compounds .
Biology
The compound is studied for its potential as a building block in peptide synthesis, contributing to the development of novel peptides with enhanced stability and biological activity .
Medicine
In medicinal chemistry, (P-tolylcarbamoyl)proline derivatives are explored for their potential as enzyme inhibitors, particularly targeting enzymes involved in disease pathways .
Industry
The compound finds applications in the development of advanced materials, such as polymers and coatings, where its unique structural properties impart desirable mechanical and chemical characteristics .
Mechanism of Action
The mechanism of action of (P-tolylcarbamoyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Similar Compounds
L-proline: The parent amino acid, known for its role in protein structure and function.
N-carbamoylproline: A related compound with a carbamoyl group attached to the proline ring.
P-tolylalanine: An amino acid derivative with a p-tolyl group attached to the alanine moiety.
Uniqueness
(P-tolylcarbamoyl)proline is unique due to the presence of both the p-tolyl group and the carbamoyl linkage, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[(4-methylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-6-10(7-5-9)14-13(18)15-8-2-3-11(15)12(16)17/h4-7,11H,2-3,8H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
XOKOKKYICGXCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


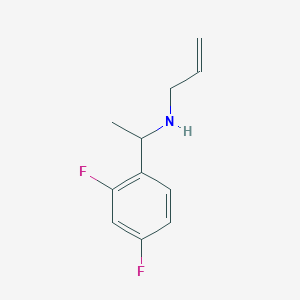
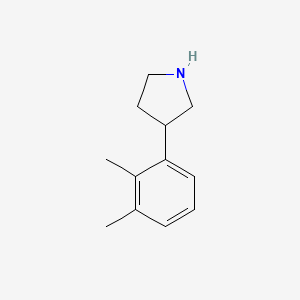
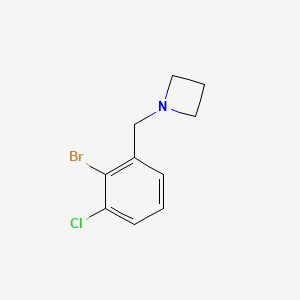
![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B13642288.png)
